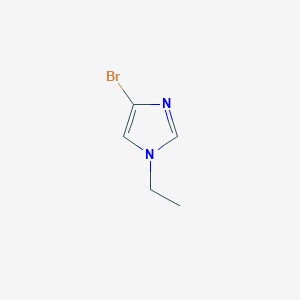

4-Bromo-1-ethyl-1H-imidazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFPZCLLTRWXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875340-91-3 | |

| Record name | 4-bromo-1-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1 Ethyl 1h Imidazole and Its Precursors

Direct Bromination of 1-Ethyl-1H-imidazole

The most straightforward approach to 4-Bromo-1-ethyl-1H-imidazole involves the direct electrophilic bromination of 1-ethyl-1H-imidazole. The regioselectivity of this reaction is highly dependent on the choice of brominating agent and the reaction conditions.

Reagents and Conditions: Bromine and N-Bromosuccinimide (NBS) in Various Solvents

Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is typically carried out in solvents such as acetic acid or dichloromethane (B109758). While molecular bromine is a powerful brominating agent, its use can sometimes lead to over-bromination and the formation of di- and tri-brominated byproducts.

N-Bromosuccinimide (NBS) is often preferred as a milder and more selective source of electrophilic bromine. The use of NBS can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or can proceed under thermal conditions. The choice of solvent plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) often facilitating the reaction. For instance, the bromination of 1,2-dimethyl-1H-imidazole with NBS in DMF at room temperature leads to regioselective formation of the 5-bromo derivative. lookchem.comresearchgate.net

A study on the synthesis of 1-(2-bromoethyl)-1H-imidazole highlights a method involving radical bromination at the ethyl side chain using NBS and AIBN in chloroform (B151607) at 60°C. While this targets the side chain, it underscores the utility of NBS in the presence of a radical initiator for bromination reactions involving substituted imidazoles.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical to maximize the yield of the desired 4-bromo isomer and minimize the formation of other regioisomers (e.g., 2-bromo, 5-bromo) and polybrominated products. Key parameters for optimization include the stoichiometry of the brominating agent, reaction temperature, and reaction time.

A systematic study on the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, a close analog, demonstrated that the solvent and reaction time are crucial. thieme-connect.de Screening of solvents like MeCN, DMF, and toluene (B28343) showed that DMF was superior for the bromination of 1,2-dimethyl-1H-imidazole with NBS. thieme-connect.de Furthermore, controlling the stoichiometry of NBS is essential to prevent the formation of di-brominated products.

The following table summarizes typical conditions and findings for the bromination of imidazole (B134444) derivatives, which can be extrapolated for the optimization of this compound synthesis.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1-Ethyl-1H-imidazole | NBS/AIBN | Chloroform | 60 | 8-12 | 1-(2-bromoethyl)-1H-imidazole | 65-70 | |

| 1,2-Dimethyl-1H-imidazole | NBS | DMF | Room Temp | 3 | 5-bromo-1,2-dimethyl-1H-imidazole | 89 | lookchem.com |

| 1,2-Dimethyl-1H-imidazole | NBS | DMF | Room Temp | 12 | 4,5-dibromo-1,2-dimethyl-1H-imidazole | 82 | thieme-connect.de |

Multi-component Reaction (MCR) Approaches to Imidazole Synthesis with Brominated Reagents

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted imidazoles in a one-pot synthesis. By utilizing brominated starting materials, it is possible to construct the 4-bromo-imidazole core directly.

For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org By selecting the appropriate aldehyde and primary amine (e.g., acetaldehyde (B116499) and ethylamine), this methodology could be adapted for the synthesis of 4-bromo-1-ethyl-substituted imidazoles.

Another MCR approach involves the reaction of α-azido chalcones with aldehydes and anilines, catalyzed by erbium triflate. acs.org The use of a brominated aniline (B41778), such as 4-bromoaniline, leads to the formation of a bromophenyl-substituted imidazole. acs.org While this example introduces the bromo group on a phenyl substituent, the principle of incorporating brominated building blocks in MCRs is well-established and could be adapted to synthesize this compound by using appropriately substituted starting materials.

The following table illustrates examples of MCRs for the synthesis of substituted imidazoles.

| Reaction Type | Reactants | Catalyst | Product Type | Reference |

| Four-component | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | None (solvent-free) | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |

| Three-component | α-Azido Chalcone, Aryl Aldehyde, Aniline | Erbium Triflate | Highly Substituted Imidazoles | acs.org |

| Four-component | Benzil, Aromatic Aldehyde, Aminoethylpiperazine, Ammonium Acetate | Sulphated Yttria | 1,2,4,5-Tetrasubstituted Imidazoles | tandfonline.com |

Functionalization Strategies on Pre-formed Imidazole Rings to Introduce Bromine and Ethyl Moieties

An alternative synthetic strategy involves starting with a pre-formed imidazole ring and sequentially introducing the bromine atom and the ethyl group. This can be achieved through halogenation followed by alkylation, or vice-versa.

Halogenation Techniques for Imidazole Derivatives

The halogenation of the imidazole ring is a well-established transformation. chem-soc.si For the synthesis of this compound, one could start with 1-ethyl-1H-imidazole and introduce the bromine at the C4 position. As discussed in section 2.1.1, reagents like NBS are effective for this purpose. The regioselectivity can be influenced by the substituent already present on the ring.

Alternatively, one could start with 4-bromo-1H-imidazole and then introduce the ethyl group. The synthesis of 4-bromo-1H-imidazole itself can be achieved from the reduction of 2,4,5-tribromoimidazole. chemicalbook.comgoogle.com A patent describes a method where imidazole is reacted with a halogen in an alkaline condition, followed by a reduction step to yield 4-halo-1H-imidazoles. google.com

Alkylation Strategies for N-Substitution (e.g., ethyl group introduction)

The introduction of an ethyl group at the N1 position of the imidazole ring is a standard N-alkylation reaction. This is typically achieved by reacting the N-unsubstituted imidazole (in this case, 4-bromo-1H-imidazole) with an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) in the presence of a base.

The synthesis of 2-bromo-1-ethyl-1H-imidazole-5-carbaldehyde provides a relevant example of this sequential functionalization. vulcanchem.com The process involves the ethylation of imidazole, followed by bromination at the 2-position, and then formylation. A similar sequence, with a focus on achieving bromination at the 4-position, could be employed for the target molecule.

Regioselective Synthesis of this compound

Achieving the desired 1,4-disubstituted pattern of this compound requires careful consideration of the reaction pathways to avoid the formation of undesired regioisomers.

The direct bromination of an imidazole ring can be challenging to control, often leading to a mixture of products. slideshare.net For instance, the bromination of imidazole itself can readily produce 2,4,5-tribromoimidazole. slideshare.net To achieve regioselectivity at the 4-position, one effective strategy involves a two-step process starting from a pre-alkylated imidazole.

A common approach begins with the dibromination of a starting material like 1,2-dimethyl-1H-imidazole using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). This reaction typically yields the 4,5-dibromo intermediate. The subsequent step involves selective debromination at the C5 position. This is often accomplished using an organometallic reagent, for example, isopropyl magnesium chloride (i-PrMgCl), in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This method leverages the steric hindrance at the C5 position, allowing for the preferential removal of the bromine atom at this site, yielding the desired 4-bromo product in high yield.

The choice of brominating agent and reaction conditions is crucial. For instance, while NBS is a common choice, other reagents can be employed. youtube.com The pH of the reaction medium can also influence the relative rates of successive brominations, and adjusting conditions can optimize the yield of partially brominated imidazoles. researchgate.net

The regioselectivity of N-alkylation of unsymmetrical imidazoles is a critical factor in the synthesis of this compound. The outcome of the alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction medium. otago.ac.nz

In unsymmetrical imidazoles, alkylation can occur at either of the two nitrogen atoms. The presence of an electron-withdrawing group, such as a nitro or bromo group, at the 4(5)-position generally deactivates the adjacent nitrogen atom towards electrophilic attack. otago.ac.nz This directs the alkylation to the more remote nitrogen atom. The steric bulk of both the substituent on the imidazole ring and the incoming alkylating agent also plays a significant role, with a preference for alkylation at the less-hindered nitrogen. otago.ac.nz

For example, the alkylation of 5-bromo-2-methyl-1H-imidazole can result in a mixture of two regioisomers: 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de The separation of these isomers can be challenging and often leads to low yields of the desired product. thieme-connect.de To circumvent this issue, a strategy that avoids the direct alkylation of a brominated imidazole is often preferred. This can involve alkylating a precursor like 1,2-dimethyl-1H-imidazole first, followed by the controlled bromination sequence described previously. thieme-connect.de

The use of protecting groups can also offer a powerful method for controlling the regioselectivity of N-alkylation. A protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be used to block one of the nitrogen atoms, allowing for selective alkylation at the other nitrogen. nih.gov Subsequent removal of the protecting group provides the desired N-alkylated imidazole with high regioselectivity. nih.gov

The choice of base and solvent is also critical. Reactions can be carried out under neutral or basic conditions, and these conditions can influence the reaction mechanism and the resulting product ratio. otago.ac.nz For instance, alkylation of 4-nitroimidazole (B12731) is sensitive to the operating conditions, with different outcomes observed depending on the base, solvent, and temperature. derpharmachemica.com

Comparative Analysis of Synthetic Routes for this compound

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages concerning efficiency, adherence to green chemistry principles, and scalability.

The efficiency and yield of a synthetic route are paramount, particularly for a compound identified as a key building block for active pharmaceutical ingredients. thieme-connect.de A direct methylation of 5-bromo-2-methyl-1H-imidazole has been reported, but it suffers from poor yields (around 23%) due to the formation of a mixture of regioisomers that require challenging separation. thieme-connect.de

The table below provides a comparative overview of two synthetic approaches.

| Route | Starting Material | Key Steps | Reported Yield | Advantages | Disadvantages |

| 1 | 5-bromo-2-methyl-1H-imidazole | Methylation | 23% | Direct approach | Poor regioselectivity, low yield, difficult separation thieme-connect.de |

| 2 | 1,2-dimethyl-1H-imidazole | Dibromination, Selective Debromination | ~74% (overall) | High yield, good regioselectivity, cost-effective thieme-connect.de | Two-step process |

This table is based on data for the analogous 4-bromo-1,2-dimethyl-1H-imidazole, as specific yield data for the 1-ethyl analogue was not available in the search results.

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. acs.orginnovareacademics.in This involves considering factors such as atom economy, the use of safer solvents, and waste prevention. acs.org

In the context of synthesizing this compound, a "greener" approach would favor routes that avoid hazardous reagents and solvents. For instance, replacing traditional bromination methods that use liquid bromine with processes that utilize agents like hydrobromic acid and hydrogen peroxide can be a step towards a more environmentally benign synthesis, as the primary byproduct is water. innovareacademics.in

The choice of solvents is another key aspect. The use of safer solvents like cyclopentyl methyl ether (CPME) for extractions instead of dichloromethane can improve the green profile of the synthesis. Furthermore, the development of catalytic methods, especially those using recoverable and reusable catalysts, aligns well with green chemistry principles.

While not explicitly detailed for this compound in the provided search results, the general principles of green chemistry would advocate for the route that minimizes waste, uses less toxic substances, and is more energy-efficient. skpharmteco.com The selective debromination route, while involving multiple steps, can be considered more atom-economical if the reagents used are incorporated efficiently into the final product and byproducts are minimized and non-toxic.

The scalability of a synthetic route is a crucial consideration for compounds that are needed in larger quantities for research or potential industrial applications. thieme.de The commercial availability of large quantities of 4-bromo-1,2-dimethyl-1H-imidazole, a closely related compound, has been noted as unreliable, making a robust and scalable in-house synthesis critical. thieme-connect.dethieme.de

The route involving the methylation of a pre-brominated imidazole is challenging to scale up due to the low yields and difficult separation of regioisomers. thieme-connect.de In contrast, the two-step synthesis starting from 1,2-dimethyl-1H-imidazole has been successfully scaled up to produce kilogram quantities of the product with high yield and purity. thieme.de This method is described as cost-effective, reproducible, and commercially viable due to the use of inexpensive starting materials and reagents. thieme-connect.de

A Chinese patent describes a method for preparing 4-halo-1H-imidazoles that is claimed to be simple, high-yielding, low-cost, and free from pollution and waste discharge, suggesting its potential for industrial scale-up. google.com This process involves the reaction of imidazole with a halogen in an alkaline condition, followed by a reduction step. google.com

The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can also significantly improve scalability by reducing handling, time, and resource consumption. mdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Ethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole (B134444) H-2 | ~7.42 | singlet | - |

| Imidazole H-5 | ~7.89 | singlet | - |

| Ethyl -CH₂- | ~2.58 | quartet | 7.2 |

| Ethyl -CH₃ | ~1.25 | triplet | 7.2 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. |

Carbon-13 NMR (¹³C NMR) Analysis for Imidazole Ring Carbons

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shifts of the imidazole ring carbons in 4-Bromo-1-ethyl-1H-imidazole are diagnostic of their electronic environment. The carbon atom bearing the bromine (C-4) is significantly influenced by the halogen's electronegativity.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Imidazole C-2 | ~128.89 |

| Imidazole C-4 | ~126.71 |

| Imidazole C-5 | ~126.71 |

| Ethyl -CH₂- | ~44.78 |

| Ethyl -CH₃ | ~14.34 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. |

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Assignment

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, providing a complete and robust structural elucidation. jocpr.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a unique spectroscopic fingerprint.

Characteristic C-Br Stretching Frequencies

The carbon-bromine (C-Br) bond in this compound gives rise to a characteristic stretching vibration in the far-infrared region of the spectrum. This absorption is a key indicator of the presence of the bromine substituent on the imidazole ring. The C-Br stretching vibration is typically observed in the range of 515-690 cm⁻¹. orgchemboulder.com For similar bromo-imidazole compounds, this peak has been noted around 592 cm⁻¹. vulcanchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation behavior of this compound. This technique provides essential data for verifying the compound's identity and purity. While specific fragmentation data for this compound is not extensively detailed in the provided search results, analysis of related brominated imidazole compounds offers valuable insights.

For instance, in the mass spectrum of 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde, the molecular ion peak [M]⁺ is observed at m/z 220. vulcanchem.com A characteristic fragmentation pattern includes the loss of the bromine atom, resulting in a peak at m/z 141. vulcanchem.com Similarly, studies on other halogenated nitroimidazoles, such as those containing iodine and bromine, show fragmentation of the imidazole ring and the presence of halogen-containing fragments. rsc.org For 1-ethyl-5-iodo-2-methyl-4-nitroimidazole, fragmentation of the ring leads to heavier carbon-containing fragments due to the ethyl group. rsc.org These examples suggest that the mass spectrum of this compound would likely exhibit a molecular ion peak corresponding to its molecular weight and significant fragments resulting from the loss of the bromine atom and cleavage of the ethyl group.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal. uni-ulm.de This technique is instrumental in determining atomic positions, bond lengths, and bond angles, offering a detailed view of the molecule's solid-state structure. uni-ulm.de

Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For imidazole derivatives, these parameters can vary depending on the substituents. For example, 4-Bromo-1H-imidazole crystallizes in the monoclinic space group P21/c. sigmaaldrich.comchemicalbook.com Another related compound, a coordination polymer involving 1-ethyl-1H-imidazole, also crystallizes in the monoclinic P21/c space group. researchgate.net In contrast, a more complex derivative, 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole, is reported to crystallize in the triclinic system with space group P-1. nih.govresearchgate.net

Table 1: Crystallographic Data for Related Imidazole Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-Bromo-1H-imidazole | Monoclinic | P21/c | sigmaaldrich.comchemicalbook.com |

| [Co(ip)(Eim)2]n | Monoclinic | P21/c | researchgate.net |

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of bond lengths, bond angles, and dihedral angles provides a quantitative description of the molecular geometry. In a study of 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole, the bond lengths and angles were found to be within normal ranges. nih.gov The dihedral angle between the benzene (B151609) and imidazole rings of the benzimidazole (B57391) group is reported as 2.6 (3)°. nih.gov The bromophenyl group is twisted with respect to the benzimidazole system, with the best plane through the attached benzene ring making an angle of 44.5 (2)° with the best plane through the benzimidazole system. nih.gov For 1H-Imidazole-4,5-dicarboxamide, 1-ethyl-, the carbon-nitrogen bond lengths within the imidazole ring are approximately 1.32 Å, which is consistent with aromatic character.

Analysis of Intermolecular Interactions (e.g., C-H···π interactions, halogen bonding)

Intermolecular interactions are crucial in determining the packing of molecules in the crystal lattice. In the crystal structure of 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole, C-H···π interactions are observed. nih.gov Specifically, two such interactions are present, influencing the crystal packing. nih.govresearchgate.net Halogen bonding, another important non-covalent interaction, is noted in derivatives like 2,4,5-Tribromo-1-ethyl-1H-imidazole, with typical Br···Br distances between 3.4–3.6 Å. The presence of a bromine atom in this compound suggests the potential for halogen bonding to play a role in its crystal structure.

Mechanistic Investigations of Reactions Involving 4 Bromo 1 Ethyl 1h Imidazole

Reactivity Profiles of the Bromine Atom

The bromine atom at the C4 position of the imidazole (B134444) ring is the primary site of reactivity, participating in a variety of transformations that allow for the introduction of new functional groups.

Nucleophilic Substitution Reactions

The bromine atom on the imidazole ring can be displaced by nucleophiles. For instance, derivatives of bromoimidazoles can undergo nucleophilic substitution where the bromine is replaced by nucleophiles such as amines, thiols, or alkoxides. smolecule.com In some cases, however, other functional groups on the imidazole ring may be more susceptible to nucleophilic attack. For example, in a study involving 4-bromo-1-methyl-2-nitroimidazole, treatment with cysteamine (B1669678) hydrochloride resulted in the displacement of the nitro group rather than the bromine atom. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Kumada)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromo-1-ethyl-1H-imidazole is a viable substrate for several such transformations. These reactions typically involve a metal catalyst, most commonly palladium or copper. rsc.org

Palladium catalysts are widely employed for cross-coupling reactions involving bromoheterocycles. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. While specific examples for this compound are not extensively detailed in the provided results, the Suzuki-Miyaura reaction is a general method for the arylation of haloimidazoles. sci-hub.seclockss.org For instance, studies on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid identified [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride as an effective catalyst. mdpi.com The reaction conditions often involve a base, such as potassium carbonate or sodium carbonate, and a solvent like dimethoxyethane. sci-hub.semdpi.com Microwave irradiation has been shown to enhance the efficiency of Suzuki-Miyaura reactions in some cases. sci-hub.se

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govtandfonline.com This reaction is a valuable method for the synthesis of substituted olefins. While direct examples with this compound are not prevalent in the provided search results, the general applicability of the Heck reaction to bromoarenes suggests its potential with this substrate. tandfonline.com

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. researchgate.net 1-Ethyl-4-(tributylstannyl)-1H-imidazole, which can be synthesized from 1-ethyl-4-bromo-1H-imidazole, is a key intermediate for Stille coupling reactions. This reaction is catalyzed by palladium complexes and is a common strategy for forming new carbon-carbon bonds.

Kumada Coupling: The Kumada coupling employs a Grignard reagent as the nucleophilic component. Although not as commonly cited for imidazole substrates as Suzuki or Stille couplings, it represents another potential pathway for the functionalization of this compound.

A general method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed, highlighting the importance of ligand choice in achieving high yields. nih.gov For the coupling of 4-bromo-1H-imidazole and aniline (B41778), certain ligands like L3 and L4, featuring a BrettPhos biaryl backbone, were found to be highly effective, while others were not. nih.gov

| Ligand | Yield (%) | Conditions | Reference |

|---|---|---|---|

| L1 | Ineffective | HetArBr (0.3 mmol), aniline (0.36 mmol), LHMDS (0.66 mmol), THF | nih.gov |

| L2 | Ineffective | ||

| L3 | 77 | ||

| L4 | 85 | ||

| L5 | 0 | ||

| L6 | 0 |

Copper-catalyzed reactions offer an alternative to palladium-based methods and are particularly useful for certain transformations. rsc.org Copper catalysts can promote C-N cross-coupling reactions, and a one-pot method for the synthesis of 2-arylaminobenzimidazoles has been developed using a copper catalyst to address the low reactivity of some bromo precursors. nih.govsemanticscholar.org The reaction conditions, such as temperature and the choice of base and ligand, significantly influence the reaction outcome and yield. nih.govsemanticscholar.org For example, in the synthesis of 2-arylaminobenzimidazoles, the yield increased from 15% at 80°C to a quantitative yield at 120°C. nih.govsemanticscholar.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic compound. nih.gov For this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to form a lithiated imidazole intermediate. This intermediate is highly reactive and can be quenched with various electrophiles. For instance, the reaction of 1-ethyl-4-bromo-1H-imidazole with n-BuLi at -78°C, followed by quenching with tributyltin chloride (Bu₃SnCl), yields 1-ethyl-4-(tributylstannyl)-1H-imidazole in good yield. This method is effective for creating a specific regioisomer. It is crucial to perform these reactions at low temperatures to minimize side reactions. nih.gov

Reactivity of the Imidazole Ring

The imidazole ring itself possesses a degree of aromaticity and can participate in various reactions. cymitquimica.com The nitrogen atoms in the ring can act as nucleophiles or bases and can coordinate to metal centers, which can influence the reactivity of the entire molecule. The electronic nature of the substituents on the ring significantly impacts its reactivity. The ethyl group at the N1 position has an electron-donating effect, which can influence the nucleophilicity of the ring nitrogens. The bromine atom, being electron-withdrawing, deactivates the ring towards electrophilic substitution but activates the C4 position for nucleophilic attack and metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution Reactions

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the reactivity of specific positions on the ring is influenced by the substituents present. In this compound, the ethyl group at the N-1 position and the bromine atom at the C-4 position dictate the preferred sites of electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic π-electrons on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the final step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. masterorganicchemistry.comlibretexts.org

For substituted imidazoles, the position of electrophilic attack is directed by the electronic effects of the existing substituents. The ethyl group at N-1 is an electron-donating group, which activates the imidazole ring towards electrophilic attack. Conversely, the bromine atom at C-4 is an electron-withdrawing group via induction, which deactivates the ring. The interplay of these effects, along with steric hindrance, determines the regioselectivity of the substitution. Generally, the C-5 position is the most reactive towards electrophiles, followed by the C-2 position. The C-4 position is the least reactive. nih.gov

Table 1: Reactivity of Imidazole Positions in Electrophilic Aromatic Substitution

| Position | Relative Reactivity | Influencing Factors |

| C-5 | High | Activated by N-1 ethyl group. |

| C-2 | Moderate | Influenced by both N-1 and N-3. |

| C-4 | Low | Deactivated by the bromine atom. |

An example of an electrophilic substitution reaction is bromination. While direct bromination of 1-ethyl-1H-imidazole would likely occur at the C-5 position, the presence of the bromine at C-4 in the title compound makes further bromination more challenging. If forced, the reaction would likely proceed at the C-5 or C-2 position, requiring a Lewis acid catalyst like FeBr₃ to polarize the Br-Br bond and increase its electrophilicity. libretexts.org

Oxidation and Reduction Reactions of the Imidazole Core

The imidazole core of this compound can undergo both oxidation and reduction, although these reactions are less common than substitution reactions.

Oxidation: Oxidation of the imidazole ring can lead to the formation of various products, including imidazolones or ring-opened derivatives. The specific outcome depends on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can potentially oxidize the imidazole ring, leading to cleavage of the C-C or C-N bonds. evitachem.com

Reduction: Reduction of the imidazole ring is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction saturates the double bonds within the imidazole ring, leading to the formation of an imidazolidine (B613845) derivative. The bromine atom at the C-4 position can also be susceptible to reduction under these conditions, potentially being replaced by a hydrogen atom.

Cycloaddition Reactions (e.g., Diels-Alder) with Imidazole Derivatives

Imidazole and its derivatives can participate in cycloaddition reactions, acting as either a diene or a dienophile, although their participation as dienophiles is more extensively studied. nih.govacs.orgthieme-connect.com In the context of this compound, its potential role in Diels-Alder reactions would be influenced by its electronic properties.

Inverse-Electron-Demand Diels-Alder Reactions: Electron-rich heterocycles like imidazoles can act as dienophiles in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes, such as 1,2,4-triazines. nih.govacs.org The ethyl group at the N-1 position enhances the electron-donating nature of the imidazole ring, making it a suitable candidate for this type of reaction. The bromine at C-4, being electron-withdrawing, might slightly decrease the dienophilicity but also introduces a site for potential further functionalization. The reaction would involve the [4+2] cycloaddition of the imidazole with the diene, followed by a retro-Diels-Alder reaction to expel a small molecule and form a new heterocyclic system. acs.org

[3+2] Cycloaddition Reactions: Imidazoles can also be synthesized through [3+2] cycloaddition reactions. For instance, the reaction of vinyl azides with amidines can produce 2,4-disubstituted-1H-imidazoles. nih.gov While this is a synthetic route to imidazoles rather than a reaction of this compound itself, it highlights the utility of cycloaddition chemistry in accessing substituted imidazole cores.

Mechanistic Pathways of Key Transformations

Detailed Reaction Mechanisms for Derivatization

The derivatization of this compound often involves nucleophilic substitution of the bromine atom or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr): The bromine atom at the C-4 position can be displaced by strong nucleophiles. The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the electron-withdrawing imidazole ring facilitates this reaction.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-substituted imidazoles.

Suzuki Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. unipi.it

Sonogashira Coupling: This reaction couples the bromoimidazole with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from the copper acetylide), and reductive elimination.

Stille Coupling: This reaction utilizes an organotin reagent to couple with the bromoimidazole, catalyzed by a palladium complex.

Role of Catalysts and Reaction Conditions in Directing Reactivity

Catalysts and reaction conditions play a pivotal role in controlling the outcome of reactions involving this compound.

Table 2: Influence of Catalysts and Conditions on Reactivity

| Reaction Type | Catalyst/Conditions | Role |

| Electrophilic Bromination | FeBr₃ | Lewis acid catalyst, polarizes Br₂ to increase electrophilicity. libretexts.org |

| Suzuki Coupling | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Pd(0) catalyst for cross-coupling; base activates the boronic acid. unipi.it |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Pd catalyst and Cu(I) co-catalyst for C-C bond formation. |

| Reduction | Pd/C, H₂ | Heterogeneous catalyst for hydrogenation of the imidazole ring. |

| One-Pot Syntheses | Iodine, water, 70°C | Iodine catalyzes the one-pot synthesis of tetrasubstituted imidazoles. nih.gov |

The choice of catalyst, ligand, base, and solvent can significantly impact the yield, regioselectivity, and functional group tolerance of these transformations. For instance, in palladium-catalyzed arylations, the regioselectivity can be tuned by the choice of base and directing groups. nih.gov

Solvent Effects and Stereochemical Considerations in Reactions

Solvent Effects: The solvent can have a profound effect on the rate and mechanism of reactions involving this compound. For SN2-type reactions, such as the N-alkylation to form imidazolium (B1220033) salts, polar aprotic solvents like DMSO and acetonitrile (B52724) accelerate the reaction rate compared to protic solvents like methanol. ku.edu This is because polar aprotic solvents solvate the cation but not the anion, leaving the nucleophile more reactive. The rate of reaction has been shown to correlate with solvent polarity scales like the Kamlet-Taft parameters (π*, α, and β). ku.edu

Stereochemical Considerations: If this compound is used as a precursor in the synthesis of chiral molecules, stereochemical control is crucial. For example, if a substituent introduced through derivatization creates a stereocenter, the reaction conditions can be optimized to favor the formation of one enantiomer over the other. This often involves the use of chiral catalysts or auxiliaries. In reactions involving the formation of chiral products, it is essential to consider the stereochemical integrity of the starting materials and intermediates. For instance, in the synthesis of (S)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanamide, maintaining the (S) configuration at the newly formed stereocenter is a key challenge. vulcanchem.com

Computational Chemistry and Theoretical Studies of 4 Bromo 1 Ethyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most popular and versatile methods available in computational chemistry. DFT would be the foundational approach to study 4-Bromo-1-ethyl-1H-imidazole, allowing for the calculation of its geometric and electronic properties. The process would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This optimized geometry is the basis for all subsequent property calculations, including vibrational frequencies, electronic energies, and spectroscopic parameters. For imidazole (B134444) derivatives, functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govmdpi.com

Electronic Structure Analysis

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. For this compound, a DFT analysis would provide a detailed picture of how electrons are distributed within the molecule and the energies of its molecular orbitals.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

A DFT calculation on this compound would determine the energies of these orbitals and map their spatial distribution. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. acadpubl.eu A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and more readily undergoes chemical reactions. acadpubl.eu For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org A similar calculation for this compound would reveal how the bromo and ethyl substituents influence its electronic properties and reactivity. The analysis would likely show the HOMO distributed over the electron-rich imidazole ring, while the LUMO might be influenced by the electronegative bromine atom.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Imidazole Derivative (Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole)

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

This table is for illustrative purposes and shows calculated data for a different, more complex imidazole derivative to demonstrate the type of information a DFT study would provide. malayajournal.org

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more nuanced understanding of its reactivity than the HOMO-LUMO gap alone. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The inverse of hardness (S = 1 / 2η), indicating a higher propensity to react.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These parameters would be calculated for this compound to predict its behavior in chemical reactions, for example, its potential as a corrosion inhibitor or as a reactant in organic synthesis. Studies on other imidazole derivatives have used these descriptors to correlate molecular structure with observed chemical properties. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis of experimental data.

NMR Spectroscopy: By employing methods like Gauge-Independent Atomic Orbital (GIAO), DFT can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. researchgate.net The accuracy of these predictions has improved significantly, making them a standard tool in structural elucidation. nih.gov

IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C-H stretch, C=N stretch, C-Br stretch) to the experimentally observed absorption bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption in the UV-Vis spectrum. This would provide insight into the electronic structure and chromophores within this compound.

For example, a DFT study on 4-(4-Fluoro-phenyl)-1H-imidazole successfully computed its vibrational wavenumbers and compared them with experimental FT-IR and FT-Raman spectra, leading to a detailed interpretation of the vibrational modes. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. rsc.org A theoretical study on this compound could investigate its reactivity in various transformations, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the imidazole ring.

This involves mapping the potential energy surface of a reaction. DFT calculations would be used to locate the structures and energies of reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy and thus the rate of the reaction. For example, computational studies have detailed the reaction mechanisms of imidazole with atmospheric radicals like •OH, identifying the transition states for both addition and hydrogen abstraction pathways and determining which routes are more favorable. rsc.orgacs.org A similar approach could be used to understand the synthesis or degradation pathways of this compound.

Solvent Models in Computational Simulations

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reaction outcomes. Computational models must account for these effects. For this compound, simulations could incorporate solvent effects using two main approaches:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comresearchgate.net This is a computationally efficient way to account for bulk solvent effects like polarity.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing reaction mechanisms in protic solvents. researchgate.net

The choice of solvent model would depend on the specific property being investigated. For instance, a study on the N-functionalization of heterocycles used the SMD model to successfully explain the observed solvent dependency on product yields. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Information regarding molecular dynamics (MD) simulations conducted specifically to analyze the conformational landscape of this compound is not available in published scientific literature. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, including bond rotations and the stability of different three-dimensional shapes (conformers). However, studies detailing such simulations—including analyses of dihedral angles of the ethyl group, potential energy surfaces, or the stability of different conformers for this particular compound—have not been documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

There are no available scientific studies that focus on the development or application of Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. This involves calculating molecular descriptors and building mathematical models to predict the activity of new, untested derivatives. Research detailing the specific descriptors, statistical models, or predictive outcomes for a series of compounds derived from this compound has not been found. Consequently, no data tables or detailed research findings on this topic can be provided.

Applications of 4 Bromo 1 Ethyl 1h Imidazole As a Synthetic Intermediate

Precursor for Advanced Heterocyclic Compounds

The utility of 4-Bromo-1-ethyl-1H-imidazole as a precursor is most prominently demonstrated in its role in synthesizing advanced heterocyclic systems. The bromo-substituent at the C4 position is a key functional handle for carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. chemimpex.com

One of the most powerful methods utilized for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govberkeley.edu This reaction involves coupling the aryl bromide (this compound) with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nrochemistry.comwikipedia.org This methodology allows for the direct attachment of various aryl or heteroaryl groups to the imidazole (B134444) core, leading to the formation of complex biaryl and poly-heterocyclic structures. berkeley.eduthieme-connect.de These resulting compounds are often difficult to synthesize through other methods and are of significant interest in medicinal chemistry and material science.

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the bromo-imidazole compound. nrochemistry.com

Transmetalation: The organoboron reagent transfers its organic group to the palladium complex. nrochemistry.com

Reductive Elimination: The final coupled product is formed, and the palladium(0) catalyst is regenerated. nrochemistry.com

This process is highly valued for its tolerance of a wide range of functional groups and its effectiveness in constructing complex molecular frameworks from readily available starting materials. udel.edu

Building Block in Medicinal Chemistry

In the field of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets through various non-covalent interactions. researchgate.net this compound serves as an essential building block for creating novel therapeutic agents. The ethyl group can influence the compound's solubility and metabolic stability, while the bromine atom provides a reactive site for further molecular elaboration. chemimpex.com

The functional group tolerance and reliability of reactions like the Suzuki coupling allow for the synthesis of a diverse library of imidazole derivatives from this compound. By selecting different boronic acids, chemists can introduce a variety of substituents at the C4 position, leading to compounds with a broad spectrum of biological activities.

While research on the closely related compound, 4-bromo-1,2-dimethyl-1H-imidazole, is more extensively documented, it serves as a strong indicator of the synthetic potential of this compound. Derivatives synthesized from this analogous scaffold have been identified as potent inhibitors and modulators for a range of biological targets, highlighting the therapeutic promise of this compound class. thieme-connect.deresearchgate.net

The following table summarizes some of the key biological targets for which bioactive molecules based on the 4-bromo-1-substituted-imidazole scaffold have been developed. thieme-connect.deresearchgate.net

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Enzyme Inhibitors | Cathepsin K | Osteoporosis |

| Xanthine (B1682287) Oxidase | Gout | |

| Casein Kinase δ/ε | Cancer Therapy | |

| CDK8/19 | Cancer Therapy | |

| RIP1 Kinase | Inflammatory Diseases | |

| PDE1 | Neurological Disorders | |

| Receptor Modulators | mGlu4 Receptor (Positive Allosteric Modulator) | Parkinson's Disease |

| Protein-Protein Interaction Modulators | EED and PRC2 | Oncology |

The development of functionalized scaffolds is a cornerstone of modern drug discovery. researchgate.net this compound is an exemplary scaffold that allows for systematic structural modification to optimize potency, selectivity, and pharmacokinetic properties. The imidazole ring itself is a bioisostere for other chemical groups and can form crucial hydrogen bonds with biological macromolecules. researchgate.net

The bromine atom is the key to its utility as a scaffold, acting as a versatile attachment point. Through palladium-catalyzed cross-coupling reactions, a wide array of chemical moieties can be introduced. nih.gov This enables chemists to perform structure-activity relationship (SAR) studies, systematically altering parts of the molecule to understand how changes affect its biological activity. This iterative process of synthesis and biological testing is fundamental to the development of new drugs. The ability to create diverse libraries of compounds from a single, reliable intermediate like this compound accelerates the drug discovery process. thieme-connect.de

Role in Material Science

The applications of this compound extend beyond pharmaceuticals into the realm of material science. The imidazole ring's electronic properties, stability, and potential for functionalization make it an attractive component in the design of advanced materials. chemimpex.com

Halogenated imidazoles, including derivatives of 4-bromo-imidazole, are incorporated into polymer formulations. chemimpex.com Their inclusion can enhance the properties of materials used in specialized coatings and adhesives. The imidazole moiety can contribute to improved thermal stability, adhesion, and chemical resistance, leading to more durable and high-performance products. chemimpex.com

In the field of electronics, imidazole derivatives are being actively researched for their use in Organic Light-Emitting Diodes (OLEDs). Specifically, complex molecules containing imidazole and carbazole (B46965) moieties have been synthesized and investigated as emitters for deep-blue OLEDs. mdpi.comktu.edu These materials exhibit favorable properties such as narrow emission bands and high triplet energies. mdpi.comktu.edu

Research has shown that devices using imidazole-based compounds as the emissive layer can achieve high efficiency and produce pure blue light, which is a critical component for full-color displays. nih.govelsevierpure.com For example, non-doped OLEDs fabricated with certain carbazole-π-imidazole derivatives have demonstrated high external quantum efficiencies (EQE) and significant luminance. nih.gov The strategic design of these molecules, often built upon heterocyclic precursors, allows for the fine-tuning of their photophysical and electroluminescent properties. acs.org

The following table shows representative performance data for OLED devices incorporating advanced imidazole-based emitter materials.

| Emitter Material Type | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) | Emission Color |

| Carbazole-Diphenyl Imidazole Derivative mdpi.com | 1.1% | (0.16, 0.08) | Deep-Blue |

| Carbazole-π-Imidazole Derivative nih.gov | 4.43% | (0.159, 0.080) | Deep-Blue |

| Phenanthroimidazole-Pyrene Derivative elsevierpure.com | 2.39% | Not Specified | Blue / Sky-Blue |

| Isomeric Phenanthroimidazole Derivative acs.org | 7.87% | (0.16, 0.10) | Deep-Blue |

Catalytic Applications

The application of this compound in catalysis is primarily indirect, functioning as a key building block for more complex catalytic species. The presence of the bromo-substituent offers a convenient handle for further chemical transformations, enabling the creation of a diverse array of imidazole derivatives with catalytic activity.

Imidazole-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, known for their unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive as "green" solvents and catalysts in a variety of chemical transformations. rsc.orgbohrium.com The synthesis of these ILs often involves the quaternization of an N-substituted imidazole.

While direct synthesis from this compound is not extensively documented in publicly available literature, the general synthetic routes to imidazolium-based ILs suggest its potential as a starting material. rsc.orgresearchgate.net By reacting this compound with an alkyl halide, a 1-ethyl-3-alkyl-4-bromoimidazolium halide salt can be formed. The bromide at the C4 position can be retained to influence the electronic properties of the resulting ionic liquid or can be further functionalized to introduce specific catalytic moieties. orientjchem.orgresearchgate.net

These functionalized ionic liquids can act as catalysts themselves, for instance, in N-alkylation reactions, or serve as catalytic media for transition-metal catalyzed processes. researchgate.netinonu.edu.tr The properties of the ionic liquid, including its catalytic activity, can be fine-tuned by modifying the substituents on the imidazolium (B1220033) ring and by the choice of the anion. mdpi.com

Table 1: Potential Imidazolium-Based Ionic Liquids Derived from this compound

| Cation Structure | Potential Anion (X⁻) | Potential Catalytic Application |

| 1-Ethyl-3-methyl-4-bromoimidazolium | Br⁻, BF₄⁻, PF₆⁻ | Acid or Lewis acid catalysis |

| 1-Ethyl-3-butyl-4-bromoimidazolium | Cl⁻, Tf₂N⁻ | Phase transfer catalysis |

| Functionalized 1-Ethyl-3-alkylimidazolium | Various | Task-specific catalysis |

This table is illustrative of the types of ionic liquids that could theoretically be synthesized from this compound based on general knowledge of ionic liquid synthesis. Specific examples and their catalytic activities would require dedicated experimental investigation.

This compound is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that can form strong sigma bonds with metal centers, leading to highly stable and active catalysts for a wide range of organic transformations. nih.gov The synthesis of NHC precursors, typically imidazolium salts, often starts from substituted imidazoles. nih.gov

The synthetic pathway to an NHC ligand from this compound would involve its reaction with an appropriate organic halide to form a 1,3-disubstituted-4-bromoimidazolium salt. Subsequent deprotonation of this salt at the C2 position would yield the corresponding NHC. The bromo-substituent at the C4 position can be used to electronically tune the properties of the resulting NHC ligand or to introduce additional functionalities. researchgate.net

These tailored NHC ligands can then be complexed with various transition metals, such as palladium, ruthenium, rhodium, and copper, to generate catalysts for reactions like cross-coupling, metathesis, and hydrogenation. nih.govnih.gov The steric and electronic properties of the NHC ligand, influenced by the substituents on the imidazole ring, play a crucial role in determining the activity and selectivity of the metal complex. sapub.org

Table 2: Potential Metal-Catalyzed Reactions Using Ligands Derived from this compound

| Ligand Type | Metal Center | Example Reaction |

| 4-Bromo-1-ethyl-3-aryl-imidazol-2-ylidene | Palladium (Pd) | Suzuki, Heck, and Sonogashira cross-coupling reactions |

| 4-Bromo-1-ethyl-3-alkyl-imidazol-2-ylidene | Ruthenium (Ru) | Olefin metathesis |

| Chiral NHC ligand | Rhodium (Rh) | Asymmetric hydrogenation |

This table provides hypothetical examples of how NHC ligands derived from this compound could be applied in catalysis. The actual performance of such catalysts would depend on the specific ligand structure and reaction conditions.

Future Directions and Emerging Research Avenues for 4 Bromo 1 Ethyl 1h Imidazole

Exploration of Novel Synthetic Pathways

The development of new synthetic routes for 4-Bromo-1-ethyl-1H-imidazole and its derivatives is driven by the need for greater efficiency, safety, and environmental compatibility. Current research trends are moving away from traditional, often harsh, synthetic conditions towards more sophisticated and sustainable methodologies.

Metal-Free Functionalization of Imidazoles

A significant emerging trend in synthetic chemistry is the reduction of reliance on transition metal catalysts, which can be costly and leave toxic residues in final products. For imidazole (B134444) synthesis and functionalization, metal-free approaches represent a key area of future development. rsc.orgrsc.orgresearchgate.net Research has demonstrated the viability of metal-free, one-pot methods for creating tetrasubstituted imidazoles through the N-α-C(sp³)–H bond functionalization of arylmethylamines under aerobic conditions. rsc.orgrsc.orgresearchgate.net Another promising avenue involves the use of diaryliodonium salts as arylating reagents, which can achieve C-H arylation of heteroarenes without a transition metal catalyst. nih.gov

Future exploration in this area could adapt these principles to synthesize or further functionalize the this compound core. For instance, developing a metal-free C-H functionalization at the C2 or C5 position would provide a direct and atom-economical way to introduce new substituents without disturbing the essential C4-bromo handle.

| Method | Reagents/Conditions | Advantages | Potential Application for this compound |

| N-α-C(sp³)–H Functionalization | Arylmethylamines, 1,2-dicarbonyls, Acetic Acid (catalyst), Aerobic conditions | Metal-free, high yields, one-pot synthesis | A novel pathway to N-substituted imidazole cores before bromination. |

| C-H Arylation | Diaryliodonium salts, Base | Avoids transition metal contamination, mild conditions | Direct, metal-free arylation at the C2 or C5 position. |

Sustainable and Green Synthesis Approaches

Green chemistry principles are increasingly integral to modern synthetic design. Future research will focus on making the synthesis of this compound more sustainable by employing eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netdoaj.org

Recent studies have highlighted several green strategies for imidazole synthesis:

Bio-based Solvents: Ethyl lactate, a biodegradable and non-corrosive solvent derived from biomass, has been successfully used for the catalyst-free synthesis of highly substituted imidazoles. tandfonline.com

Reusable Catalysts: Solid catalysts like zeolites (e.g., ZSM-11) have shown high efficacy in synthesizing tetrasubstituted imidazoles under solvent-free conditions, with the significant advantage of being easily recovered and reused. nih.gov

Alternative Energy Sources: Microwave and ultrasound irradiation are being employed to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Ionic Liquids (ILs): ILs are being explored as green catalysts and solvents for imidazole synthesis due to their low vapor pressure and recyclability. tandfonline.comresearchgate.net

These approaches could be adapted to the synthesis of this compound, significantly reducing the environmental footprint of its production.

Advanced Functionalization of the Imidazole Ring

Beyond its synthesis, the true value of this compound lies in its potential for further elaboration. The bromine atom is a key feature for traditional cross-coupling, but advanced strategies are now targeting the direct functionalization of C-H bonds, offering more direct and efficient routes to complex derivatives.

Regioselective C-H Functionalization

Directing the introduction of new functional groups to specific positions on the imidazole ring is a major challenge. Recent breakthroughs in C-H activation and functionalization offer powerful tools to achieve this with high precision, bypassing the need for pre-functionalized starting materials. Palladium and nickel-based catalytic systems have been developed that demonstrate complementary regioselectivity for the direct arylation of imidazole C-H bonds. nih.govnih.gov

A comprehensive strategy has been reported for the sequential and regioselective arylation of all three C-H bonds of the imidazole core using different palladium catalysts. nih.gov By tuning the catalyst and reaction conditions, it is possible to selectively target the C5, C2, and C4 positions. For a pre-brominated substrate like this compound, this opens up the possibility of selectively functionalizing the C2 and C5 positions. For example, nickel catalysis has shown high regioselectivity for C2 arylation and alkenylation. nih.gov This allows for the stepwise construction of highly decorated imidazoles.

| Position | Catalyst System (Example) | Reaction Type | Advantage |

| C5 | Pd(OAc)₂ / AsPh₃ | Direct Arylation | High regioselectivity for the C5 position on 1-aryl-1H-imidazoles. acs.org |

| C2 | Ni(OTf)₂ / dcype | Arylation / Alkenylation | High regioselectivity for the C2 position. nih.gov |

| C2, C5 (Sequential) | Palladium Catalysis (tuned conditions) | Sequential Arylation | Controlled, stepwise introduction of different aryl groups at all C-H positions. nih.gov |

Multifunctionalization Strategies

The ability to introduce multiple, diverse functional groups onto the imidazole scaffold is critical for creating molecules with tailored properties, particularly in medicinal chemistry. Multicomponent reactions (MCRs) are a powerful strategy for achieving this, as they allow for the construction of complex, functionalized imidazoles in a single, efficient step. ingentaconnect.com The van Leusen imidazole synthesis, a classic three-component reaction, continues to be adapted for the creation of highly functionalized imidazoles for applications such as DNA-encoded libraries. scispace.com

For this compound, future strategies will likely involve a hybrid approach: using the C4-bromo group for established cross-coupling reactions while employing regioselective C-H functionalization at C2 and C5. This dual approach would enable the creation of tri-substituted imidazoles with three distinct points of diversity, making it a highly valuable scaffold for building libraries of complex molecules.

Integration into Complex Molecular Architectures

The ultimate goal of developing novel synthetic and functionalization methods for this compound is to facilitate its use as a building block in the synthesis of larger, high-value molecules. The imidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.

Its electron-rich nature and ability to coordinate with metal ions make it a key component in supramolecular complexes and metallodrugs. nih.gov The functionalized imidazole ring serves as a rigid scaffold that can present substituents in specific spatial orientations, which is crucial for high-affinity binding to biological targets like protein kinases. nih.gov Research continues to uncover the potential of imidazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

The future will see this compound used as a starting point for constructing these complex architectures. The bromine atom allows for reliable integration into larger systems via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the other positions, functionalized through the advanced methods described above, can be used to fine-tune the molecule's biological activity, solubility, or other pharmacokinetic properties.

Synthesis of Imidazole-Based Supramolecular Complexes

The synthesis of supramolecular complexes using imidazole-based ligands is a rapidly expanding field, driven by the quest for novel therapeutic agents and functional materials. nih.gov The imidazole ring, an electron-rich aromatic system, readily coordinates with metal ions, forming stable and structurally diverse complexes. nih.gov The presence of the ethyl group at the N1 position in this compound enhances its solubility in organic solvents and can influence the steric and electronic environment of the resulting metal complex.

Future research is poised to explore the use of this compound as a key ligand in the formation of noble metal complexes, particularly with platinum, gold, and ruthenium. nih.gov Studies on related imidazole compounds have shown that such complexes can exhibit significant anticancer properties, often by interacting with DNA or inhibiting crucial enzymes. nih.gov The bromine atom at the C4 position offers a site for further functionalization or can participate in halogen bonding, adding another layer of control over the assembly and properties of the final supramolecular structure. The exploration of these complexes is a promising avenue for developing new metallodrugs with enhanced efficacy and selectivity. nih.gov

Development of Purine-Ring Analogs

Purine (B94841) analogs are a cornerstone of chemotherapy and antiviral treatments, functioning by interfering with nucleic acid synthesis. nih.govdrugbank.com The imidazole ring is a core structural component of the natural purine base. nih.govresearchgate.net Consequently, substituted imidazoles like this compound are valuable precursors for the synthesis of novel purine-ring analogs.

The development of new synthetic methodologies using this building block could lead to the creation of innovative therapeutic agents. For instance, the structural motif of the closely related compound, 4-bromo-1,2-dimethyl-1H-imidazole, has been utilized in the development of xanthine (B1682287) oxidase inhibitors, which are crucial for treating gout. thieme-connect.de This precedent suggests that this compound could be a key starting material for a new generation of enzyme inhibitors. Future research will likely focus on cyclization reactions that build a pyrimidine (B1678525) ring onto the imidazole core, leading to a diverse library of purine analogs for biological screening.

Interdisciplinary Research with Material Science and Biology

The unique properties of imidazole derivatives lend themselves to exciting interdisciplinary research at the nexus of material science and biology. chemimpex.com In material science, imidazoles are incorporated into polymer formulations to enhance thermal stability and other physical properties. chemimpex.com The this compound molecule can be explored as a monomer or modifying agent in the creation of advanced polymers for biomedical applications, such as drug delivery systems or biocompatible coatings for medical devices.

In the biological realm, the imidazole scaffold is a well-established pharmacophore. nih.gov Research can be directed towards developing functional materials that leverage the biological activity of the imidazole moiety. For example, grafting this compound onto polymer backbones could create materials with inherent antimicrobial or antifungal surfaces. chemimpex.com This convergence of material science and biology opens up possibilities for creating "smart" materials that actively combat infection or modulate biological responses.

Therapeutic Potential of Novel Derivatives

The this compound scaffold is a launchpad for the synthesis of novel derivatives with a wide spectrum of therapeutic applications. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the imidazole core. thieme-connect.de

The imidazole nucleus is present in drugs with a vast range of activities, including antifungal, antibacterial, anticancer, and antihypertensive properties. nih.govresearchgate.net By synthesizing derivatives of this compound, researchers can aim to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. For example, derivatization could lead to new classes of enzyme inhibitors, receptor antagonists, or agents that disrupt microbial cell processes. The screening of these novel compounds against various disease targets is a critical future direction.

Below is a representative table outlining the potential therapeutic areas that could be targeted by novel derivatives of this compound, based on the known activities of the broader imidazole class.

| Therapeutic Area | Potential Mechanism of Action | Rationale for Derivative Synthesis |

| Oncology | Enzyme Inhibition (e.g., kinases), DNA Interaction | The imidazole core is central to many kinase inhibitors; metal complexes can act as DNA-intercalating agents. nih.govthieme-connect.de |

| Infectious Diseases | Disruption of microbial cell wall synthesis, Enzyme Inhibition | Imidazole is a key pharmacophore in widely used antifungal and antibacterial drugs. nih.gov |

| Inflammatory Diseases | Modulation of inflammatory pathways | Certain imidazole derivatives have shown anti-inflammatory properties. researchgate.net |

| Neurological Disorders | Receptor antagonism or modulation | The histamine (B1213489) receptor, which contains an imidazole ring, is a key target in the central nervous system. nih.gov |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-1-ethyl-1H-imidazole, and how can regioselectivity challenges be addressed?

- Methodological Answer : A scalable synthesis of brominated imidazole derivatives often starts with a pre-functionalized imidazole core. For example, selective bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. To avoid regioisomer formation, steric and electronic directing groups (e.g., ethyl substituents) on the imidazole ring can guide bromination to the desired position. Post-bromination steps may involve quenching with Grignard reagents (e.g., isopropyl magnesium chloride) to remove residual bromine or byproducts .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: the ethyl group (-CH₂CH₃) appears as a triplet (~1.3–1.5 ppm, CH₃) and quartet (~4.0–4.2 ppm, CH₂). The imidazole protons typically resonate between 7.0–8.5 ppm. Bromine’s deshielding effect shifts adjacent protons downfield .

- FTIR : Key bands include C-Br stretching (~590 cm⁻¹), C=N imidazole ring vibrations (~1610–1620 cm⁻¹), and C-H stretches for the ethyl group (~2970 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular formula (C₅H₇BrN₂, m/z ≈ 188.99).

Q. What crystallization strategies are effective for resolving structural ambiguities in brominated imidazoles?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Olex2 is critical. Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) often yields high-quality crystals. Mercury software (CCDC) can visualize packing patterns and validate hydrogen-bonding networks .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a leaving group, enabling coupling with aryl boronic acids. Optimize conditions using Pd(PPh₃)₄ (2–5 mol%) and a base (e.g., K₂CO₃) in toluene/ethanol at 80–100°C. Monitor reaction progress via TLC, and purify using column chromatography (hexane/ethyl acetate). For mechanistic insights, DFT calculations can model transition states .

Q. What strategies mitigate conflicting spectral data in characterizing brominated imidazole derivatives?

- Methodological Answer : Contradictions in NMR or FTIR data may arise from residual solvents, tautomerism, or polymorphism. Solutions include:

- Multi-solvent recrystallization to isolate pure tautomers.

- Variable-temperature NMR to observe dynamic equilibria.

- Computational validation using Gaussian or ADF software to simulate spectra .

Q. How can this compound serve as a precursor in bioactive molecule synthesis (e.g., kinase inhibitors)?

- Methodological Answer : The bromine substituent allows functionalization via nucleophilic substitution or cross-coupling. For example: